![molecular formula C15H18N4O2S B2369973 (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone CAS No. 2034502-01-5](/img/structure/B2369973.png)
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
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Overview
Description
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a synthetic organic compound that features a combination of pyridazine, piperidine, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridazine Moiety: Starting with a methyl-substituted pyridazine, the compound can be synthesized through nitration, reduction, and subsequent functional group modifications.
Piperidine Attachment: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Thiazole Incorporation: The thiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Final Coupling: The final step involves coupling the pyridazine-piperidine intermediate with the thiazole derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to maximize yield and purity.
Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the process adheres to safety regulations and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole or piperidine moieties.
Reduction: Reduction reactions could be used to modify the functional groups on the pyridazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions adjacent to heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or m-CPBA.
Reducing Agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
The compound has garnered attention for its potential biological activities, including:
- Antimicrobial Properties : Similar thiazole derivatives have shown effectiveness against various bacterial and fungal strains, suggesting that this compound may possess similar activities.
- Antitumor Activity : Research indicates that compounds with thiazole structures can induce apoptosis in cancer cells by disrupting mitochondrial function and modulating apoptotic pathways.
- Neurological Applications : Given the piperidine component, there is potential for this compound to interact with neurotransmitter systems, possibly serving as a neuroprotective agent or modulator of cognitive functions .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial properties of thiazole derivatives, compounds structurally similar to (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the thiazole ring in enhancing antimicrobial efficacy.
Case Study 2: Antitumor Effects
Research published in a pharmacological journal indicated that a class of compounds containing the thiazole moiety induced apoptosis in human cancer cell lines. The study revealed that these compounds activated caspase pathways and downregulated anti-apoptotic proteins, leading to increased cell death in tumor cells.
Comparative Analysis of Related Compounds
Compound Name | Structure | Biological Activity | Mechanism of Action |
---|---|---|---|
Compound A | Structure A | Antimicrobial | Enzyme Inhibition |
Compound B | Structure B | Antitumor | Apoptosis Induction |
This compound | Structure C | Potentially Antimicrobial and Antitumor | Enzyme Inhibition, Receptor Modulation |
Mechanism of Action
The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone would depend on its specific biological target. Generally, such compounds may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by acting as agonists or antagonists.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone: Unique due to its specific combination of heterocyclic rings.
Other Pyridazine Derivatives: Compounds with similar pyridazine structures but different substituents.
Piperidine-Thiazole Compounds: Similar compounds with variations in the piperidine or thiazole rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic rings, which may confer unique biological activities and chemical properties.
Biological Activity
The compound (3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H20N4O, and it features a complex structure that includes a piperidine ring, a pyridazin moiety, and a thiazole component. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:
- JAK Inhibition : Some derivatives have shown effectiveness as inhibitors of Janus kinase (JAK) pathways, which are crucial in inflammatory responses and immune regulation. For instance, related pyrimidine derivatives have been reported as potent pan-JAK inhibitors, suggesting that our compound may also influence these pathways .
- Antimicrobial Activity : The compound's structural features may confer antibacterial and antifungal properties. Similar piperidine derivatives have demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .
Biological Activity Data
The following table summarizes key biological activities associated with compounds structurally related to this compound:
Case Studies
- JAK Inhibitors in Inflammatory Diseases : A study highlighted the effectiveness of pyrimidine derivatives as JAK inhibitors in treating autoimmune diseases such as rheumatoid arthritis. The findings suggest that compounds like this compound could be explored for similar therapeutic applications .
- Antimicrobial Efficacy : In vitro studies on related piperidine derivatives showed promising results against various pathogens. The compounds demonstrated bactericidal effects within hours of exposure, indicating rapid action against infections .
Properties
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-10-5-6-14(18-17-10)21-12-4-3-7-19(8-12)15(20)13-9-22-11(2)16-13/h5-6,9,12H,3-4,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZONXJYWFYECMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3=CSC(=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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